3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 3 and a carboxylic acid group at position 3. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 197.58 g/mol and CAS number 1315364-91-0 . The chlorine atom enhances electrophilic reactivity, while the carboxylic acid group enables further functionalization via amidation or esterification .
Properties
IUPAC Name |
3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUIGTLHIVUHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Cl)N=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 5-Aminopyrazoles with β-Keto Esters
Ethyl acetoacetate and related β-keto esters react with 5-amino-3-hydroxypyrazole-4-carbonitrile in acetic acid catalyzed by H₂SO₄ to yield pyrazolo[1,5-a]pyrimidines with an ester group at position 5 and a hydroxyl group at position 3. For example:
Reaction conditions (Table 1):
Regioselectivity and Substituent Effects
The position of substituents depends on the electronic nature of the 1,3-dicarbonyl component. Electron-withdrawing groups (e.g., esters) direct cyclization to position 5, while electron-donating groups favor position 3.
Chlorination at Position 3
The hydroxyl group at position 3 is replaced with chlorine using electrophilic chlorinating agents.
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
Treatment of pyrazolo[1,5-a]pyrimidine-3-ol with POCl₃ under reflux introduces chlorine at position 3. Excess POCl₃ (5–6 equivalents) achieves near-quantitative conversion:
Optimized conditions (Table 2):
| Substrate | Reagent | Equivalents | Temperature | Yield |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-ol | POCl₃ | 6 | 110°C | 92% |
Alternative Chlorination Agents
Thionyl chloride (SOCl₂) in dichloromethane provides moderate yields (65–75%) but requires stringent moisture control.
Carboxylation at Position 5
The ester group at position 5 is hydrolyzed to a carboxylic acid under basic conditions.
Alkaline Hydrolysis
Saponification of ethyl carboxylates using NaOH in aqueous ethanol affords the carboxylic acid derivative:
Reaction parameters (Table 3):
Oxidative Methods
Methyl groups at position 5 are oxidized to carboxylic acids using KMnO₄ in basic media, though this method is less common due to side reactions.
Integrated Synthetic Pathways
A representative three-step synthesis is outlined below (Figure 1):
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Cyclocondensation : 5-Amino-3-hydroxypyrazole-4-carbonitrile + ethyl acetoacetate → Pyrazolo[1,5-a]pyrimidine-5-ethyl carboxylate-3-ol.
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Chlorination : POCl₃ → 3-Chloropyrazolo[1,5-a]pyrimidine-5-ethyl carboxylate.
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Hydrolysis : NaOH → 3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Total Yield : 72–78% (over three steps).
Analytical Validation
Structural Confirmation
Purity Assessment
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors enhance heat transfer and reduce reaction times for cyclocondensation (2 hours vs. 18 hours in batch).
Waste Management
POCl₃ quench protocols neutralize residual reagent with ice-water, followed by extraction with dichloromethane.
Challenges and Mitigation
Byproduct Formation
Excess POCl₃ leads to phosphorylated byproducts, minimized by stoichiometric control.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions may vary depending on the specific nucleophile.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkyl or aryl-substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Inhibition of Adaptor Associated Kinase 1 (AAK1)
One of the primary applications of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is as an inhibitor of Adaptor Associated Kinase 1 (AAK1). AAK1 plays a crucial role in clathrin-mediated endocytosis, which is vital for synaptic vesicle recycling in neuronal cells. The inhibition of AAK1 has implications for treating neurological disorders such as:
- Alzheimer's Disease
- Parkinson's Disease
- Bipolar Disorder
- Schizophrenia
Research indicates that compounds targeting AAK1 can modulate its activity and potentially alleviate symptoms associated with these disorders. For instance, a patent describes methods for treating these conditions by administering effective amounts of AAK1 inhibitors, including 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid .
Anti-inflammatory Properties
Another significant application is in the realm of anti-inflammatory therapies. The compound has been explored for its potential to act in conjunction with immunosuppressive agents to manage inflammatory diseases. Its ability to modulate immune responses makes it a candidate for developing treatments for conditions such as rheumatoid arthritis and other autoimmune disorders .
Study on AAK1 Inhibition
A detailed study published in a patent document demonstrated the efficacy of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid as an AAK1 inhibitor. The study involved both in vitro and in vivo experiments showing that the compound effectively reduced AAK1 activity, leading to improved outcomes in models of Alzheimer's disease and pain management .
Combination Therapies
Research has also indicated that this compound can be used in combination with other therapeutic agents to enhance treatment efficacy. For example, it may be administered alongside traditional pain relief medications or anti-inflammatory drugs to provide a synergistic effect, thus improving patient outcomes in chronic pain management .
Mechanism of Action
The mechanism by which 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid with key analogs based on substituents and physicochemical properties:
Physicochemical Properties
- Acidity : The carboxylic acid group at position 5 (pKa ~2.5–3.0) is more acidic in 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid than in ester analogs (e.g., ethyl esters in ), facilitating salt formation.
- Solubility : Sulfonamide analogs (e.g., 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide ) exhibit higher aqueous solubility due to the polar SO₂NH₂ group .
- Thermal Stability: Trifluoromethyl-substituted derivatives (e.g., ) show improved thermal stability compared to non-fluorinated analogs.
Key Research Findings
Regioselectivity in Synthesis: Ultrasound irradiation significantly improves regioselectivity in multi-component reactions, as seen in the synthesis of 3-cyano-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (yield: 85–92%) .
Halogen Effects : Chlorine at position 3 increases electrophilicity, enabling nucleophilic substitution, whereas bromine enhances cross-coupling reactivity .
Trifluoromethyl Impact : The CF₃ group in 3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid improves metabolic stability by reducing oxidative degradation .
Biological Activity
3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular structure of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid consists of a pyrazolo ring fused with a pyrimidine system, featuring a carboxylic acid group at the 5-position and a chlorine substituent at the 3-position. The synthesis typically involves multi-step reactions starting from 5-aminopyrazoles and β-enaminones, with modifications that enhance its biological activity.
Anticancer Properties
Research indicates that 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid exhibits significant anticancer activity. It has been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. Notably, studies have demonstrated its effectiveness against the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and metastasis. For instance, derivatives of this compound have been identified as potent inhibitors of PI3Kδ, with IC50 values in the nanomolar range .
Enzyme Inhibition
The compound also acts as an inhibitor of key enzymes involved in critical biochemical pathways. Interaction studies reveal that it can effectively bind to specific kinases, leading to inhibition of their activity. This property is particularly relevant in the context of inflammatory diseases and cancer therapy .
Study on Selective CK2 Inhibitors
A study focusing on optimizing pyrazolo[1,5-a]pyrimidines highlighted the potential of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid as a selective inhibitor of casein kinase 2 (CK2). The research utilized differential scanning fluorimetry to assess binding affinity and selectivity among various kinases. The findings indicated that modifications at the carboxylic acid and amine positions were crucial for enhancing binding efficacy .
Antimicrobial Activity
Additionally, some derivatives have shown promise in treating infectious diseases such as tuberculosis. These compounds exhibit inhibitory effects on bacterial enzymes that are essential for microbial survival .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of β-enaminones with NH-5-aminopyrazoles followed by chlorination using agents like N-chlorosuccinimide (NCS) . Microwave-assisted methods (120°C, 20 min) can achieve yields >90%, while ultrasonication at room temperature reduces reaction time but may lower yields (~78%) . Key variables include solvent choice (e.g., acetic acid for reflux ), inert atmospheres to prevent side reactions, and purification via column chromatography .
Q. Table 1: Comparison of Synthetic Methods
Q. What spectroscopic techniques are employed to confirm the structure of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid?
- Methodological Answer :
- 1H/13C NMR : Chlorine’s electronegativity deshields adjacent protons (e.g., δ 8.5 ppm for pyrimidine-H) and shifts carbonyl carbons to ~165 ppm . Aromatic carbons appear at 150-160 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 [M+H]+) confirm molecular weight .
- X-ray Crystallography : Resolves solid-state geometry, as seen in related chloro-pyrazolo-pyrimidines .
Q. What are the primary chemical reactions of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in derivative synthesis?
- Methodological Answer :
- Carboxylic Acid Functionalization : Esterification (e.g., ethyl ester formation under SOCl2/EtOH) or amidation (with amines using EDCI/HOBt) .
- Chlorine Substitution : Nucleophilic aromatic substitution (e.g., with amines or thiols at 80–100°C) .
- Cyclopropane Ring Modifications : Cross-coupling (Suzuki-Miyaura) with boronic acids to introduce aryl groups .
Advanced Research Questions
Q. How can regioselectivity and yield be optimized in synthesis using microwave or ultrasound-assisted methods?
- Methodological Answer : Microwave irradiation enhances reaction rates by polarizing molecules, reducing side reactions (e.g., from 12 hours to 20 minutes) . Ultrasonication improves mixing and mass transfer, favoring kinetic products (e.g., 66% yield in 10 minutes for related compounds ). Key parameters:
- Temperature : 120°C for microwaves vs. RT for ultrasound.
- Solvent : Ethanol/water mixtures reduce byproducts in ultrasonication .
- Catalyst : Pd(PPh3)4 for cross-coupling under microwaves .
Q. How to resolve contradictions between theoretical predictions and experimental bioactivity data?
- Methodological Answer :
- Purity Analysis : Use HPLC (e.g., 1.26-minute retention time under SMD-TFA05 conditions ) to rule out impurities.
- Docking Studies vs. Assays : Compare computational binding affinities (e.g., CK2 kinase ) with in vitro IC50 values. Adjust for solvation/entropy effects.
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing Cl with CF3 ) to validate hypotheses.
Q. How do substituent steric/electronic effects influence biological target interactions?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl, CF3) : Increase binding to kinases by enhancing hydrogen bonding (e.g., trifluoromethyl improves affinity 10-fold ).
- Steric Effects : Cyclopropyl groups reduce conformational flexibility, favoring selective enzyme inhibition .
- Tools : Molecular dynamics simulations to map binding pockets; QSAR models to predict activity .
Q. What are critical considerations for stable formulations in pharmacological studies?
- Methodological Answer :
- pH Stability : Carboxylic acid protonation (pKa ~4.5) affects solubility; use buffered solutions (pH 7.4).
- Light Sensitivity : Chlorine may promote photodegradation; store in amber vials .
- Prodrug Strategies : Ethyl esters (e.g., hydrolyzed in vivo to active acid ) enhance bioavailability.
Q. How can computational tools enhance derivative development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
